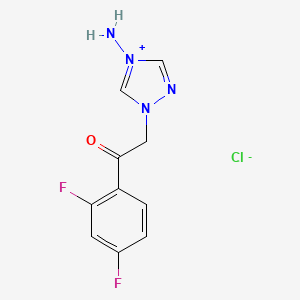

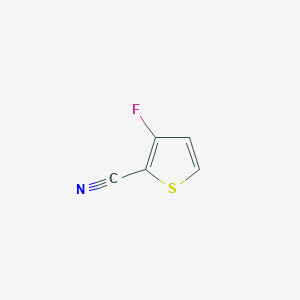

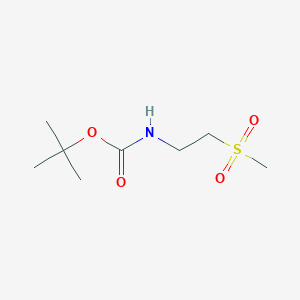

3-Fluorothiophene-2-carbonitrile

Übersicht

Beschreibung

3-Fluorothiophene-2-carbonitrile is a chemical compound that falls under the category of thiophene derivatives . Thiophene derivatives are essential heterocyclic compounds and show a variety of properties and applications . They are utilized in industrial chemistry and material science as corrosion inhibitors . They also play a vital role in the advancement of organic semiconductors .

Synthesis Analysis

The synthesis of this compound involves a series of steps. The fluorine atom was successfully introduced into the thiophene ring in 67% yield using the Schiemann reaction on 2-methoxycarbonyl-thiophene-3-diazonium tetrafluoroborate . The product, methyl 3-fluorothiophene-2-carboxylate was saponified and the 3-fluorothiophene-2-carboxylic acid was decarboxylated to afford 3-fluorothiophene in 93% yield .Molecular Structure Analysis

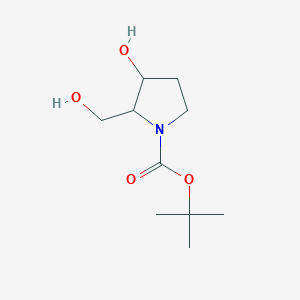

The molecular formula of this compound is C5H2FNS . It is a thiophene derivative, which means it contains a five-membered ring made up of one sulfur as a heteroatom .Chemical Reactions Analysis

Thiophene derivatives are synthesized through various methods including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Wissenschaftliche Forschungsanwendungen

1. Expansion to a Four-Component Process

An efficient four-component reaction utilizes the reactivity of the 2-aminothiophene-3-carbonitrile functionality. This method can produce 2-arylthieno[2,3-d]pyrimidin-4-amines with potential applications as metal sensors (Abaee et al., 2017).

2. Spectroscopic Characterization and NLO Analyses

DFT and TD-DFT/PCM calculations have been conducted on derivatives of 3-Fluorothiophene-2-carbonitrile for molecular structure analysis, spectroscopic characterization, and nonlinear optical (NLO) property evaluation. This research is vital for understanding the biological potentials and corrosion inhibition of these compounds (Wazzan et al., 2016).

3. Reactivity with Heterocumulenes

The reaction of 2-aminothiophene-3-carbonitrile with heterocumulenes has been studied, revealing various product formations. This study contributes to the understanding of the chemical behavior and potential applications of these compounds in different reactions (Gewald et al., 1991).

4. Inhibitive Effects on Carbon Steel Corrosion

The effect of derivatives on carbon steel in corrosive environments was investigated. This study highlights the potential of these compounds as corrosion inhibitors, a significant aspect for industrial applications (Bedair et al., 2018).

5. Solvent-Free Synthesis

The solvent-free synthesis of 2-aminothiophene-3-carbonitrile derivatives using high-speed vibration milling has been explored. This method offers environmental and practical benefits, indicating a greener and more efficient approach to synthesizing these compounds (Xu et al., 2014).

6. Novel Ferrocene-Containing Thiophene Derivatives

The development of 2-amino-4-ferrocenylthiophene-3-carbonitrile by Gewald reaction and its conversion into Schiff bases shows potential for creating new optoelectronic and magnetic materials (Rodlovskaya & Vasnev, 2019).

7. Improved Synthesis Routes

An improved synthesis route for 3-fluorothiophene has been reported. This advancement is crucial for the efficient production of 3-fluorothiophene derivatives, which can be essential in various chemical applications (Pomerantz & Turkman, 2008).

8. Antitumor Profile and Molecular Modeling

The synthesis and antitumor potential of novel 2-aminothiophene derivatives have been investigated. These findings are significant for developing new therapeutic agents against specific cancer cell lines (Khalifa & Algothami, 2020).

Wirkmechanismus

Target of Action

It’s known that fluorinated thiophenes, including 3-fluorothiophene, are used in various areas such as conjugated polymers, antistatic agents, and various oligomers . They are also part of numerous bioactive substances, including herbicides, xanthine oxidase inhibitors, and compounds for sleep modulation therapy .

Mode of Action

The introduction of a fluorine atom into the thiophene ring is known to be achieved using the schiemann reaction on 2-methoxycarbonyl-thiophene-3-diazonium tetrafluoroborate . This reaction could potentially alter the interaction of the compound with its targets.

Biochemical Pathways

The synthesis of 3-fluorothiophene involves nucleophilic aromatic substitution , which could potentially affect various biochemical pathways.

Pharmacokinetics

The compound’s boiling point is documented , which could potentially impact its bioavailability.

Result of Action

Fluorinated thiophenes are known to be part of numerous bioactive substances , suggesting that they may have significant molecular and cellular effects.

Action Environment

The synthesis of 3-fluorothiophene involves reactions that could be influenced by environmental conditions .

Eigenschaften

IUPAC Name |

3-fluorothiophene-2-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2FNS/c6-4-1-2-8-5(4)3-7/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CULJKAHNACVFSQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1F)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2FNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4aS,7aS)-Octahydrocyclopenta[b]morpholine](/img/structure/B3105623.png)

![N-[(2-chloropyridin-3-yl)methyl]propan-2-amine](/img/structure/B3105627.png)

![Ethyl (2Z)-2-chloro-2-[2-(3,5-dimethylphenyl)hydrazin-1-ylidene]acetate](/img/structure/B3105644.png)

![2-Ethynyl-2-methyl-[1,3]dioxolane](/img/structure/B3105666.png)

![9-Hydroxyspiro[5.5]undecan-3-one](/img/structure/B3105682.png)